molecular formula C34H35N3O7 B1662885 多非曲达富马酸酯 CAS No. 153653-30-6

多非曲达富马酸酯

货号 B1662885
CAS 编号: 153653-30-6
分子量: 597.7 g/mol
InChI 键: QIAVTDQTRFYXSD-WLHGVMLRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dofequidar fumarate is an antineoplastic agent . It is a potent inhibitor of MDR-1 , a protein that can lead to multi-drug resistance in cancer cells . The compound is known to sensitize tumor cells to cytotoxic drugs .


Molecular Structure Analysis

Dofequidar fumarate has a chemical formula of C72H74N6O18 . Its molecular weight is 1311.408 . The structure includes two molecules of Dofequidar and three molecules of fumarate .


Physical And Chemical Properties Analysis

Dofequidar fumarate is a white to beige powder . It is soluble in DMSO . The compound has a molecular weight of 597.66 .

科学研究应用

多药耐药调节

多非曲达富马酸酯是一种合成的喹啉衍生物,在调节多药耐药 (MDR) 方面具有显着的特性。它与跨膜 P-糖蛋白外排泵 (P-gp) 的药物结合位点竞争性结合。这种结合机制至关重要,因为它阻止了细胞中细胞毒性药物的外排,从而增加了其细胞内浓度并增强了细胞毒性。它已显示出逆转暴露于各种化疗剂(如长春花生物碱和蒽环类药物)的细胞中 MDR 表型的有效性 (Definitions,2020)

癌症治疗增强

多非曲达富马酸酯的一个重要应用是使癌症干细胞样侧群细胞对化疗药物敏感。这是通过抑制 ABCG2/BCRP 介导的药物外排来实现的。多非曲达富马酸酯有效减少各种癌细胞系侧群部分的细胞数量,使它们对抗癌剂敏感。这种机制具有选择性根除癌干细胞的潜力 (Katayama 等,2009)

乳腺癌治疗

在乳腺癌的背景下,多非曲达富马酸酯与环磷酰胺、阿霉素和氟尿嘧啶 (CAF) 治疗相结合已显示出有希望的结果。它提高了总体缓解率和无进展生存率,尤其是在先前未接受过治疗的患者中。这种联合治疗耐受性良好,并且表明在某些患者亚组中疗效增强 (Saeki 等,2007)

属性

IUPAC Name

(E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-quinolin-5-yloxypropyl)piperazin-1-yl]-2,2-diphenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O3.C4H4O4/c34-25(22-36-28-15-7-14-27-26(28)13-8-16-31-27)21-32-17-19-33(20-18-32)30(35)29(23-9-3-1-4-10-23)24-11-5-2-6-12-24;5-3(6)1-2-4(7)8/h1-16,25,29,34H,17-22H2;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAVTDQTRFYXSD-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H35N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dofequidar fumarate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dofequidar fumarate
Reactant of Route 2
Dofequidar fumarate
Reactant of Route 3
Reactant of Route 3
Dofequidar fumarate
Reactant of Route 4
Reactant of Route 4
Dofequidar fumarate
Reactant of Route 5
Reactant of Route 5
Dofequidar fumarate
Reactant of Route 6
Dofequidar fumarate

Citations

For This Compound
215
Citations
R Katayama, S Koike, S Sato, Y Sugimoto… - Cancer …, 2009 - Wiley Online Library
… Dofequidar fumarate, an orally active quinoline compound, has been reported to overcome MDR by inhibiting ABCB1/P‐gp, ABCC1/MDR‐associated protein 1, or both. Phase III …
Number of citations: 99 onlinelibrary.wiley.com
T Saeki, T Nomizu, M Toi, Y Ito, S Noguchi… - Journal of clinical …, 2007 - academia.edu
Purpose To evaluate the efficacy and tolerability of dofequidar plus cyclophosphamide, doxorubicin, and fluorouracil (CAF) therapy in comparison with CAF alone, in patients with …
Number of citations: 106 www.academia.edu
C He, Z Sun, RM Hoffman, Z Yang, Y Jiang… - Anticancer …, 2019 - ar.iiarjournals.org
… (dofequidar fumarate 200 mg/kg, po q3d×6); Cis (cisplatin 8 mg/kg, ip, q3d×6… dofequidar fumarate 200 mg/kg, po and cisplatin 8 mg/kg, ip, q3d×6). Administration of dofequidar fumarate …
Number of citations: 37 ar.iiarjournals.org
T Saeki, T Tsuruo, W Sato, K Nishikawsa - Cancer chemotherapy and …, 2005 - Springer
… Dofequidar fumarate is a novel, orally active quinoline derivative that reverses multidrug resistance. Dofequidar enhanced the response to CAF in breast cancer and significantly …
Number of citations: 90 link.springer.com
R Katayama, Y Sugimoto, T Tsuruo, N Fujita - Cancer Research, 2009 - AACR
#913: Dofequidar fumarate sensitizes side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export | Cancer Research | American Association for …
Number of citations: 0 aacrjournals.org
M Cuendet, JM Pezzuto - Modern Alkaloids: Structure, Isolation …, 2007 - Wiley Online Library
Antitumor Alkaloids in Clinical Use or in Clinical Trials Page 1 2 Antitumor Alkaloids in Clinical Use or in Clinical Trials Muriel Cuendet, John M. Pezzuto 2.1 Introduction Cancer is a …
Number of citations: 7 onlinelibrary.wiley.com
X Wei, L Xu, SFA Jeddo, K Li, X Li… - American journal of …, 2020 - ncbi.nlm.nih.gov
… Our CCK-8 assay showed that the dofequidar fumarate treatment group had a lower cisplatin IC 50 than the vehicle control group in MG-63 and MNNG/HOS cells, further demonstrating …
Number of citations: 18 www.ncbi.nlm.nih.gov
E Fattorusso, O Taglialatela-Scafati - 2007 - books.google.com
This book presents all important aspects of modern alkaloid chemistry, making it the only work of its kind to offer up-to-date and comprehensive coverage. While the first part …
Number of citations: 451 books.google.com
K Katayama, K Masuyama, S Yoshioka… - Cancer chemotherapy …, 2007 - Springer
… Subsequently, many P-gp inhibitors such as valspoder (PSC-833), dofequidar fumarate (MS-209), tariquidar (XR9576), and thiose-micarbazone derivative (NSC73306) have been …
Number of citations: 139 link.springer.com
T Saeki - Annals of Oncology, 2004 - OXFORD UNIV PRESS GREAT …
Number of citations: 2

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。